molecular formula C24H22FN5OS B2925583 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1189652-78-5

2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one

Cat. No. B2925583
CAS RN: 1189652-78-5
M. Wt: 447.53
InChI Key: YFLGIRORAZQEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5) and has shown promise in the treatment of a variety of diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular disease.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one involves the inhibition of 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one. 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is a key regulator of smooth muscle tone. By inhibiting 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one, 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one increases the levels of cGMP, which leads to relaxation of smooth muscle and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one are related to its mechanism of action. By inhibiting 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one, it increases the levels of cGMP, which leads to relaxation of smooth muscle and increased blood flow. This can have a variety of effects on different tissues and organs, depending on the specific disease being treated.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one in lab experiments include its potency as a 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one inhibitor and its specificity for this enzyme. However, its complex synthesis method and relatively high cost may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one. One area of interest is the development of new and more efficient synthesis methods for this compound. Another potential direction is the investigation of its potential therapeutic applications in other diseases, such as cancer or neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs or compounds.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one is a complex process that involves several steps. The first step is the synthesis of 2-(1,3-benzodioxol-5-yl)acetic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 2-methoxyphenylamine to form the imidazo[1,2-a]pyrazine ring system. The final step involves the introduction of a methoxy group at the 7-position of the imidazo[1,2-a]pyrazine ring.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one, which is a key enzyme in the regulation of smooth muscle tone. This makes it a promising candidate for the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5OS/c25-19-8-4-5-9-20(19)29-10-12-30(13-11-29)21(31)15-32-24-23-22(27-16-28-24)18(14-26-23)17-6-2-1-3-7-17/h1-9,14,16,26H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLGIRORAZQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=NC4=C3NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone

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